2',3'-Dideoxyribosylinosine 5'-triphosphate
Description
Historical Context and Discovery
The discovery of 2',3'-dideoxyribosylinosine 5'-triphosphate (ddITP) is intertwined with the development of antiviral therapeutics targeting human immunodeficiency virus (HIV). During the 1980s, researchers explored nucleoside analogues as inhibitors of viral reverse transcriptase, a critical enzyme for HIV replication. ddITP emerged as a metabolite of didanosine (2',3'-dideoxyinosine, ddI), one of the first antiretroviral drugs approved for HIV treatment. Early structural studies using nuclear magnetic resonance (NMR) spectroscopy in the 1990s elucidated ddITP's conformational behavior, revealing its similarity to natural nucleotides but with distinct modifications that prevent further DNA chain elongation. These findings positioned ddITP as a key molecule in understanding nucleotide-based antiviral mechanisms.
Chemical Nomenclature and Classification
ddITP is systematically named 5'-triphospho-2',3'-dideoxyinosine , reflecting its structural components:
- A purine base (hypoxanthine) linked to a dideoxyribose sugar lacking hydroxyl groups at the 2' and 3' positions.
- A triphosphate group at the 5' position.
It belongs to the class of dideoxyribonucleoside triphosphates , characterized by the absence of 2' and 3' hydroxyl groups on the ribose moiety. This classification differentiates ddITP from canonical nucleoside triphosphates like ATP or GTP, which retain these hydroxyl groups.
Molecular Identity and Structural Significance
ddITP's molecular formula is C₁₀H₁₅N₄O₁₂P₃ , with a molecular weight of 476.1 g/mol . Its structure comprises three critical regions:
- Hypoxanthine base : A modified purine that pairs with cytosine during nucleic acid synthesis.
- Dideoxyribose sugar : The lack of 2' and 3' hydroxyl groups prevents the formation of phosphodiester bonds, rendering ddITP a chain-terminating nucleotide.
- Triphosphate group : Provides the energy required for incorporation into nascent DNA strands by polymerases.
The absence of hydroxyl groups alters the sugar ring puckering equilibrium, favoring a C3'-endo conformation (~75%) over C2'-endo (~25%) in solution, as demonstrated by NMR studies. This conformational flexibility influences interactions with viral reverse transcriptase and cellular polymerases.
Table 1: Key Structural Features of ddITP
| Feature | Description |
|---|---|
| Molecular Formula | C₁₀H₁₅N₄O₁₂P₃ |
| Molecular Weight | 476.1 g/mol |
| Sugar Conformation | C3'-endo (75%), C2'-endo (25%) |
| Critical Functional Groups | 5'-triphosphate, 2',3'-dideoxyribose, hypoxanthine base |
Role in Nucleic Acid Biochemistry
ddITP serves as a chain-terminating agent in DNA synthesis. Upon incorporation into a growing DNA strand by reverse transcriptase or DNA polymerase, the lack of a 3'-OH group halts further elongation. This mechanism underpins its antiviral activity, as HIV reverse transcriptase incorporates ddITP more efficiently than human polymerases, leading to selective inhibition of viral replication.
Additionally, ddITP interacts with enzymes involved in nucleotide metabolism. For example, inosine triphosphate pyrophosphatase (ITPase) hydrolyzes ddITP to its monophosphate form (ddIMP), preventing its accumulation and potential misincorporation into RNA or DNA. Structural studies of bacterial ITPase homologs, such as RdgB from Escherichia coli, reveal conserved binding pockets that recognize the hypoxanthine base and triphosphate moiety, ensuring substrate specificity.
In biotechnology, ddITP is utilized in DNA sequencing and pyrophosphorolysis-activated polymerization (PAP) , where its chain-terminating property enables precise control over DNA synthesis. Its modified sugar structure also makes it resistant to exonuclease digestion, facilitating applications in nucleic acid stability studies.
Properties
IUPAC Name |
[hydroxy-[[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N4O12P3/c15-10-8-9(11-4-12-10)14(5-13-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h4-7H,1-3H2,(H,19,20)(H,21,22)(H,11,12,15)(H2,16,17,18)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZIQGYRHQJWSY-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N4O12P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
93858-64-1 (3Li) | |
| Record name | 2',3'-Dideoxyribosylinosine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122406024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30153593 | |
| Record name | 2',3'-Dideoxyribosylinosine 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122406-02-4 | |
| Record name | 2′,3′-Dideoxyinosine 5′-(tetrahydrogen triphosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122406-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3'-Dideoxyribosylinosine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122406024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-Dideoxyribosylinosine 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Synthesis via Phosphorylchloride and Pyrophosphate (One-Pot Method)
One of the most established methods for synthesizing 2',3'-dideoxynucleoside 5'-triphosphates, including ddITP, is a one-pot chemical synthesis involving phosphorylation of the nucleoside followed by pyrophosphate treatment.
Procedure Overview
- Starting Material: 2',3'-dideoxynucleoside (e.g., dideoxyinosine)
- Phosphorylation Agent: Phosphorylchloride (POCl3)
- Proton Removing Agent: Proton sponge (1,8-bis(dimethylamino)naphthalene), molecular sieves (3A or 4A), or organic bases such as pyridine, 2,6-lutidine, or 2,4,6-collidine
- Pyrophosphate Source: Tri-n-butylammonium pyrophosphate or tri-n-octylammonium pyrophosphate dissolved in acetonitrile
- Solvent: Triethylphosphate or a mixture with triethylamine phosphate
- Temperature: Typically 0-4°C for phosphorylation, with reaction times ranging from 1 to 5 hours
Reaction Steps
- The 2',3'-dideoxynucleoside is reacted with phosphorylchloride in the presence of a proton removing agent to form an intermediate 5'-phosphorodichloridate.
- Without purification, the intermediate is treated with pyrophosphate to yield the 5'-triphosphate.
- The reaction mixture is worked up, and the product is purified, often requiring only a single chromatographic step.
Key Features and Advantages
- The method avoids purification of intermediates, simplifying the process.
- Proton removing agents stabilize the acid-sensitive nucleoside and improve yields.
- Mild reaction conditions preserve the integrity of the nucleoside.
- Scalable to multigram synthesis.
- High yields and purity of ddNTPs are achievable with minimal by-products.
Protection-Free One-Pot Synthesis Using In Situ Phosphitylating Reagents
An alternative modern approach involves a protection-free one-pot synthesis that leverages selective in situ phosphitylation of the 5'-hydroxyl group without the need for protecting groups on the nucleoside.
Procedure Overview
- Reagents: Salicyl phosphorochloridite reacts with pyrophosphate to generate a selective phosphitylating reagent.
- Substrate: Unprotected 2',3'-dideoxynucleoside (e.g., dideoxyinosine)
- Oxidation: Iodine is used to oxidize the intermediate phosphite to phosphate.
- Hydrolysis: Final step to yield the triphosphate.
Reaction Steps
- Salicyl phosphorochloridite is reacted with pyrophosphate to form an active phosphitylating reagent.
- This reagent selectively reacts with the 5'-hydroxyl group of the unprotected nucleoside.
- The intermediate is oxidized with iodine.
- Hydrolysis completes the formation of the 5'-triphosphate.
Advantages
- No need for protection and deprotection steps, reducing synthesis time and cost.
- High regioselectivity for the 5'-hydroxyl group.
- Mild conditions suitable for sensitive nucleosides.
- Produces high-quality triphosphates suitable for enzymatic incorporation.
- Reduces by-product formation and simplifies purification.
Comparative Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxyribosylinosine 5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the phosphate groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiol compounds can be used under mild conditions to introduce functional groups at the phosphate moiety.
Major Products Formed
Monophosphate and Diphosphate Derivatives: Hydrolysis of the triphosphate groups yields 2’,3’-Dideoxyribosylinosine 5’-monophosphate and 2’,3’-Dideoxyribosylinosine 5’-diphosphate.
Scientific Research Applications
2',3'-Dideoxyinosine-5'-Triphosphate (ddITP) is a modified nucleoside triphosphate that is used in a variety of biotechnology applications . It is a sugar-modified nucleoside triphosphate, where the 2' and 3' hydroxyl groups are absent, resulting in chain termination . The inability of polymerases to extend from a dideoxy nucleotide causes the chain termination, which makes it useful in various applications .
Scientific Research Applications
- Chain Termination: ddITP is used to produce RNA and DNA sequences that cannot be extended by polymerases or joined by DNA ligases . The absence of the 2' and 3' hydroxyl groups on the sugar molecule prevents the formation of phosphodiester bonds needed for chain elongation, thus terminating the DNA or RNA sequence .
- Cycle Sequencing: ddITP is utilized in cycle sequencing, a technique used to determine the nucleotide sequence of a DNA fragment .
- Enzyme Mechanistic Studies: ddITP is applied in enzyme mechanistic studies to understand the detailed steps of enzymatic reactions .
- Pyrophosphorolysis-Activated Polymerization (PAP): ddITP is used in PAP, a technique that utilizes a primer terminated on the 3′ end with a dideoxy modification, which is valuable for the detection of rare mutations .
- Anti-HIV Activity: 2',3'-dideoxyribosylinosine 5'-triphosphate (ddITP) has been studied by NMR to understand their anti-HIV activity .
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxyribosylinosine 5’-triphosphate involves its incorporation into growing DNA or RNA chains during replication. The absence of the 2’ and 3’ hydroxyl groups prevents the formation of phosphodiester bonds with subsequent nucleotides, effectively terminating chain elongation. This property makes it a potent inhibitor of viral reverse transcriptase enzymes, which are essential for the replication of retroviruses .
Comparison with Similar Compounds
Dideoxy Nucleoside Triphosphates (ddNTPs)
ddNTPs, such as 2',3'-dideoxycytidine 5'-triphosphate (ddCTP) and 2',3'-dideoxythymidine 5'-triphosphate (ddTTP), are well-characterized chain terminators. Key comparisons include:
Key Observations :
- Stereochemistry Matters : L-enantiomers of ddCTP analogs (e.g., L-OddCTP) show higher inhibitory potency against human DNA polymerases (pol α, δ, ε) compared to D-enantiomers .
- Base-Specific Effects: ddTTP and ddCTP are preferentially incorporated by viral reverse transcriptases (e.g., HIV RT), while ddITP’s inosine base may allow broader but less specific incorporation .
- Chain Termination Efficiency : ddNTPs lacking both 2' and 3' hydroxyl groups (e.g., ddCTP, ddTTP) are more effective chain terminators than 3'-deoxy-only analogs (e.g., cordycepin triphosphate) .
Fluorinated and Photoreactive Analogs
Modifications such as fluorination or photoreactive groups enhance specificity or utility in research:
- 5-Fluorinated ddCTP (L-FOddCTP): Exhibits 10-fold higher affinity for DNA pol γ (Km = 0.08 µM) compared to non-fluorinated analogs, suggesting fluorine enhances enzyme binding .
- NAB-ddUTP : A photoreactive 2',3'-dideoxyuridine triphosphate analog used for studying DNA-protein interactions. Unlike ddITP, it retains some incorporation ability while enabling crosslinking .
Physicochemical and Stability Considerations
- Solubility and Stability : ddNTPs (e.g., ddCTP lithium salts) are typically provided in aqueous solutions (10 mM) and require storage at -20°C to prevent decomposition . ddITP’s stability is likely comparable but untested.
- Reactivity : ddNTPs are susceptible to hydrolysis under acidic or oxidative conditions. Strong oxidizers degrade these compounds into phosphates and nitrogen oxides .
Biological Activity
Overview
2',3'-Dideoxyribosylinosine 5'-triphosphate (ddITP) is a nucleotide analog with significant biological activity, particularly in the context of viral infections and cellular processes. As a derivative of dideoxynucleosides, ddITP has been extensively studied for its role as an inhibitor of reverse transcriptase and other polymerases, which are crucial in the replication of various viruses, including HIV.
Inhibition of Reverse Transcriptase
ddITP acts primarily as a competitive inhibitor of reverse transcriptase enzymes. It mimics natural nucleotides, allowing it to be incorporated into viral DNA during replication. However, due to the absence of a 3'-hydroxyl group, its incorporation leads to chain termination, effectively halting viral replication .
Impact on Cellular Processes
In addition to its antiviral properties, ddITP has been shown to inhibit telomerase activity in certain cell lines, which can impact cellular aging and proliferation . This inhibition can be particularly relevant in cancer research, where telomerase activity is often upregulated.
Pharmacokinetics
The pharmacokinetics of ddITP reveal important characteristics regarding its absorption, distribution, metabolism, and excretion:
- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 0.5 to 1.5 hours post-administration.
- Distribution : Limited penetration into the cerebrospinal fluid has been observed, indicating a potential barrier for central nervous system targeting.
- Metabolism : Primarily metabolized intracellularly to its active form (ddATP), which is then further processed by cellular enzymes .
- Excretion : Excreted through renal pathways similar to endogenous purines.
Case Studies and Research Findings
-
HIV Treatment Efficacy
A study involving human T-cell cultures demonstrated that ddATP accumulation was rapid and concentration-dependent when exposed to ddI and ddAdo. The half-life for ddATP removal was significantly longer compared to other nucleoside analogs, suggesting that ddATP can maintain effective levels within cells with less frequent dosing . -
Telomerase Inhibition
Research on HeLa cells indicated that incorporation of 3'-dideoxynucleoside triphosphates led to a marked decrease in telomerase activity. This finding suggests potential applications in cancer therapy by targeting telomerase-dependent tumor growth .
Comparative Biological Activity Table
Q & A
[Basic] What is the mechanism of chain termination by 2',3'-Dideoxyribosylinosine 5'-Triphosphate in DNA synthesis?
This compound (ddITP) lacks hydroxyl groups at both the 2' and 3' positions of the ribose sugar. During DNA synthesis, polymerases require a 3'-OH group to form a phosphodiester bond with the incoming nucleotide. The absence of these groups prevents elongation, leading to chain termination. This property is exploited in Sanger sequencing and antiviral research to halt viral genome replication .
Methodological Confirmation :
- Gel electrophoresis of reaction products reveals truncated DNA fragments, confirming termination .
- Primer extension assays with radiolabeled primers and ddITP can quantify termination efficiency .
[Basic] How should this compound be stored to ensure stability?
ddITP is highly sensitive to degradation. Key storage guidelines include:
- Temperature : Store at ≤-20°C in aliquots to avoid repeated freeze-thaw cycles .
- Buffer : Dissolve in sterile, nuclease-free water or Tris-EDTA buffer (pH 7.0–8.0) to maintain stability.
- Handling : Use ice during experiments and minimize exposure to ambient temperatures.
[Advanced] How do pre-steady state kinetic analyses elucidate the incorporation efficiency of ddITP by HIV-1 Reverse Transcriptase (RT)?
Pre-steady state kinetics measure two critical parameters:
kpol : Maximum rate of incorporation.
Kd : Nucleotide binding affinity.
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
